3-(2-Methoxypyridin-3-yl)-5-methylisoxazole-4-carboxylic acid is a synthetic organic compound that belongs to the class of isoxazole derivatives. This compound has garnered interest due to its potential applications in medicinal chemistry and biological research. The presence of both pyridine and isoxazole rings in its structure contributes to its unique chemical properties and biological activities.
This compound can be synthesized through various organic chemistry techniques, and it is commercially available from chemical suppliers such as Sigma-Aldrich and BenchChem. Its structural uniqueness makes it a subject of study in drug development and chemical biology.
The synthesis of 3-(2-Methoxypyridin-3-yl)-5-methylisoxazole-4-carboxylic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which allows for the formation of carbon-carbon bonds between aryl halides and boronic acids. This method is particularly useful for constructing complex aromatic systems.
The molecular structure of 3-(2-Methoxypyridin-3-yl)-5-methylisoxazole-4-carboxylic acid features:
Property | Value |
---|---|
Molecular Formula | C11H10N2O4 |
Molecular Weight | 234.21 g/mol |
InChI Key | QBDAGVJRUBBEAJ-UHFFFAOYSA-N |
SMILES | CC1=C(C(=NO1)C2=NC(=CC=C2)OC)C(=O)O |
3-(2-Methoxypyridin-3-yl)-5-methylisoxazole-4-carboxylic acid can undergo several types of chemical reactions:
The mechanism of action for 3-(2-Methoxypyridin-3-yl)-5-methylisoxazole-4-carboxylic acid involves its interaction with specific biological targets, such as enzymes or receptors. This compound may modulate enzyme activity or receptor binding, leading to various biological effects depending on the context of use.
Key chemical properties include:
3-(2-Methoxypyridin-3-yl)-5-methylisoxazole-4-carboxylic acid has potential applications in:
This compound's unique structure and properties make it a valuable candidate for further research and development in various scientific fields.
CAS No.:
CAS No.: 923-34-2
CAS No.: 51209-75-7
CAS No.: 41892-01-7
CAS No.: 22614-24-0
CAS No.: 76060-17-8